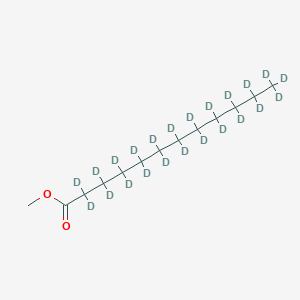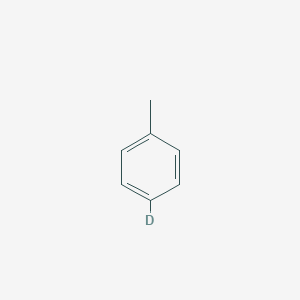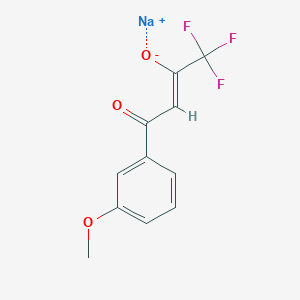
Methyl dodecanoate-d23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dodecanoate-d23 is a deuterium-labeled derivative of methyl dodecanoate, also known as lauric acid methyl ester. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C13H3D23O2, and it is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl dodecanoate-d23 is synthesized by the esterification of dodecanoic acid (lauric acid) with methanol-d4 (deuterated methanol). The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve refluxing the mixture at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through distillation and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl dodecanoate-d23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ester group to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Corresponding amides or thioesters
Applications De Recherche Scientifique
Methyl dodecanoate-d23 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics to analyze lipid metabolism and fatty acid profiles.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of deuterated drugs to improve pharmacokinetic and metabolic profiles .
Mécanisme D'action
The mechanism of action of methyl dodecanoate-d23 involves its incorporation into biological systems as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking of metabolic processes. The molecular targets and pathways involved include lipid metabolism pathways, where the compound is metabolized similarly to its non-deuterated counterpart, methyl dodecanoate .
Comparaison Avec Des Composés Similaires
Methyl dodecanoate-d23 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Methyl decanoate: A shorter-chain ester with similar applications in lipid analysis.
Methyl myristate: A longer-chain ester used in similar research applications.
Methyl palmitate: Another longer-chain ester with applications in lipidomics and metabolic studies
Propriétés
Formule moléculaire |
C13H26O2 |
|---|---|
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clé InChI |
UQDUPQYQJKYHQI-HSYOEVFGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canonique |
CCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)


![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)



![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)
